4-(4-溴-1H-吡唑-1-基)哌啶

描述

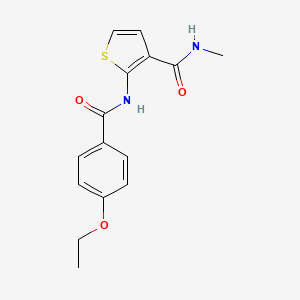

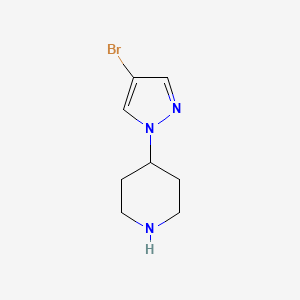

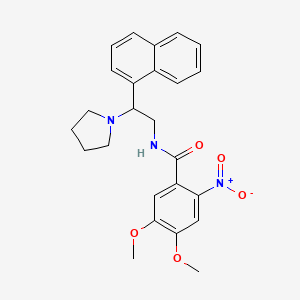

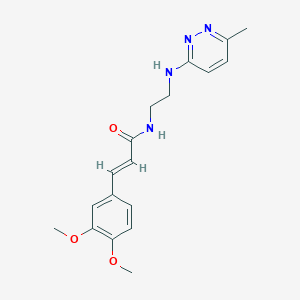

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3 . It is often found in the form of a hydrochloride salt . The compound is typically a white solid or powder .

Molecular Structure Analysis

The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring contains a bromine atom at the 4-position .Physical And Chemical Properties Analysis

4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride is a white solid . It has a molecular weight of 266.57 . The compound is typically stored at room temperature .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, focusing on six unique fields:

Pharmaceutical Development

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a core scaffold in the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs for treating neurological disorders, cancer, and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .

Chemical Synthesis

In the field of chemical synthesis, 4-(4-Bromo-1H-pyrazol-1-yl)piperidine serves as a versatile building block. Its bromine atom can undergo various substitution reactions, enabling the synthesis of complex molecules. This compound is particularly useful in creating heterocyclic compounds, which are essential in medicinal chemistry and material science . Its reactivity and stability make it a preferred choice for synthetic chemists.

Material Science

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is also explored for its applications in material science. Researchers are investigating its potential in developing new materials with unique properties, such as improved conductivity, thermal stability, and mechanical strength. These materials can be used in various industries, including electronics, aerospace, and automotive . The compound’s ability to form stable complexes with metals further enhances its utility in material science.

Biological Research

In biological research, 4-(4-Bromo-1H-pyrazol-1-yl)piperidine is used as a tool to study various biological processes. Its ability to bind to specific proteins and enzymes makes it valuable in understanding cellular mechanisms and signaling pathways. Researchers use this compound to investigate the role of certain proteins in diseases, which can lead to the identification of new therapeutic targets . Its application in biological assays and imaging techniques is also noteworthy.

Agricultural Chemistry

The compound is being studied for its potential applications in agricultural chemistry. Researchers are exploring its use as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds. Its effectiveness and low toxicity to non-target organisms make it a promising candidate for developing safer and more efficient agricultural chemicals . This application can contribute to sustainable farming practices and improved crop yields.

作用机制

Target of Action

Pyrazoles and piperidines are often used in the development of drugs due to their wide range of biological activities. They can interact with various targets in the body, including enzymes, receptors, and ion channels .

Mode of Action

The mode of action of pyrazoles and piperidines can vary greatly depending on their specific chemical structure and the target they interact with. For example, some pyrazoles act as enzyme inhibitors, preventing the enzyme from carrying out its normal function .

Biochemical Pathways

Pyrazoles and piperidines can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the exact nature of the compound and its target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles and piperidines can vary widely depending on their chemical structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of pyrazoles and piperidines can include changes in cell signaling, enzyme activity, and gene expression, among others .

Action Environment

The action, efficacy, and stability of pyrazoles and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

4-(4-bromopyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMHWHMYSOTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)

![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)